Methyl 4-aminooxanthrene-2-carboxylate
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Overview
Description
“Methyl 4-aminooxanthrene-2-carboxylate” is a chemical compound used for proteomics research . It has a molecular formula of C14H11NO4 and a molecular weight of 257.25 .
Molecular Structure Analysis
“this compound” has a molecular formula of C14H11NO4 . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as carboxylic acids can undergo nucleophilic substitution reactions .Scientific Research Applications
Asymmetric Michael Additions and Catalysis
Methyl 4-aminooxanthrene-2-carboxylate derivatives, such as homochiral methyl 4-aminopyrrolidine-2-carboxylates, have been utilized in asymmetric Michael additions of ketones to nitroalkenes. These derivatives, part of the L-series of natural amino acids, have shown efficacy as organocatalysts in asymmetric reactions, including aldol reactions, thus contributing to advancements in asymmetric quimioselective synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Chemical Synthesis and Modifications
The chemical versatility of related compounds, such as methyl 4-aminopyrrole-2-carboxylates, has been explored in various syntheses. For instance, the one-pot synthesis of these compounds via relay catalytic cascade reactions demonstrates their potential as intermediates in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Applications in Drug Design and Anticonvulsants
In the field of medicinal chemistry, similar compounds have been explored for their potential therapeutic applications. For example, anticonvulsant enaminones, including this compound analogs, have been studied for their hydrogen bonding properties, which are crucial in their pharmacological activity (Kubicki, Bassyouni, & Codding, 2000).
Pheromone Synthesis in Entomology
In entomology, derivatives of this compound have been identified as key components in trail pheromones for certain ant species, highlighting their role in insect communication and behavior (Riley, Silverstein, Carroll, & Carroll, 1974).
Antimicrobial Activity
Research into methyl 2-aminopyridine-4-carboxylate derivatives has revealed in vitro antimicrobial activity, suggesting potential applications in combating microbial infections (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-aminodibenzo-p-dioxin-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-17-14(16)8-6-9(15)13-12(7-8)18-10-4-2-3-5-11(10)19-13/h2-7H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUGQTUEXRHMCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OC3=CC=CC=C3O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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